molecular formula C10H17N3 B14485843 4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene CAS No. 64374-22-7

4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene

Cat. No.: B14485843
CAS No.: 64374-22-7
M. Wt: 179.26 g/mol
InChI Key: JOUXLUCWAFOYDK-UHFFFAOYSA-N
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Description

4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene is an organic compound with a unique structure that includes an azide group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene typically involves the reaction of a suitable cyclohexene derivative with an azide source. One common method is the nucleophilic substitution reaction where a halogenated cyclohexene reacts with sodium azide in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of the azide group, which can be potentially explosive under certain conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene involves the reactivity of the azide group. The azide group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. These reactions are highly specific and efficient, making the compound valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure combined with the azide group. This combination provides distinct reactivity and potential for diverse applications compared to other azide-containing compounds .

Properties

CAS No.

64374-22-7

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(2-azidopropan-2-yl)-1-methylcyclohexene

InChI

InChI=1S/C10H17N3/c1-8-4-6-9(7-5-8)10(2,3)12-13-11/h4,9H,5-7H2,1-3H3

InChI Key

JOUXLUCWAFOYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)N=[N+]=[N-]

Origin of Product

United States

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